N-(4-fluorobenzyl)-2,4,5-trimethylbenzenesulfonamide
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Overview
Description
N-(4-FLUOROBENZYL)-2,4,5-TRIMETHYL-1-BENZENESULFONAMIDE is an organic compound that belongs to the class of sulfonamides This compound features a benzene ring substituted with a fluorobenzyl group and three methyl groups, along with a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROBENZYL)-2,4,5-TRIMETHYL-1-BENZENESULFONAMIDE typically involves the reaction of 4-fluorobenzylamine with 2,4,5-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROBENZYL)-2,4,5-TRIMETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(4-FLUOROBENZYL)-2,4,5-TRIMETHYL-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-FLUOROBENZYL)-2,4,5-TRIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function. The fluorobenzyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-FLUOROBENZYL)-2-BROMOBENZENESULFONAMIDE: Similar structure but with a bromine atom instead of three methyl groups.
N-(4-FLUOROBENZYL)-N’-METHYLPROPANE-1,3-DIAMINE: Contains a diamine group instead of the sulfonamide group.
4-FLUOROBENZYL CHLORIDE: A simpler compound with a chloride group instead of the sulfonamide and methyl groups .
Uniqueness
N-(4-FLUOROBENZYL)-2,4,5-TRIMETHYL-1-BENZENESULFONAMIDE is unique due to the combination of its fluorobenzyl and trimethylbenzene moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18FNO2S |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H18FNO2S/c1-11-8-13(3)16(9-12(11)2)21(19,20)18-10-14-4-6-15(17)7-5-14/h4-9,18H,10H2,1-3H3 |
InChI Key |
SZDJCWVSAUYDFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=C(C=C2)F)C |
Origin of Product |
United States |
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